REACTION_CXSMILES
|
C([Li])CCC.[F:6][C:7]([F:22])([F:21])[C:8]1[CH:20]=[CH:19][CH:18]=[CH:17][C:9]=1[O:10]C1CCCCO1.CN(C)CCN(C)C.CN(C)[CH:33]=[O:34]>C(OCC)C.O>[OH:10][C:9]1[C:8]([C:7]([F:6])([F:21])[F:22])=[CH:20][CH:19]=[CH:18][C:17]=1[CH:33]=[O:34]
|
Name
|
|
Quantity
|
65.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(OC2OCCCC2)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at −20° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was synthesized
|
Type
|
STIRRING
|
Details
|
it was further stirred at room temperature for 40 minutes
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to −30° C.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the reaction mixture was carefully poured
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (three times)
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a 5% aqueous sodium hydrogencarbonate solution, water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=20/1-10/1)
|
Type
|
WAIT
|
Details
|
The obtained 2-(tetrahydro-2H-pyran-2-yloxy)-3-(trifluoromethyl)benzaldehyde as a pale yellow oil was left
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC=C1C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 192.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |